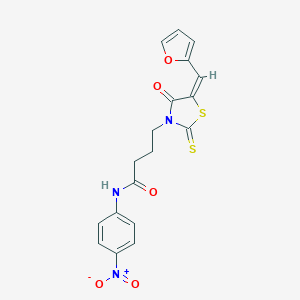
(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-nitrophenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a thiazolidine derivative. Thiazolidines are a class of organic compounds with a five-membered ring structure containing a nitrogen atom, a sulfur atom, and three carbon atoms. They are used in various applications, including as building blocks in organic synthesis and in the development of therapeutic agents .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a furan derivative with a thiazolidine derivative. The presence of the nitrophenyl group suggests that a nitrophenyl compound would also be involved in the synthesis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazolidine ring, a furan ring, and a nitrophenyl group. The exact arrangement of these groups would depend on the specific synthesis route used .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiazolidine ring, the furan ring, and the nitrophenyl group. Each of these groups has distinct chemical properties that could influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrophenyl group could contribute to its absorbance in the UV-visible spectrum .Future Directions
properties
IUPAC Name |
4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S2/c22-16(19-12-5-7-13(8-6-12)21(24)25)4-1-9-20-17(23)15(28-18(20)27)11-14-3-2-10-26-14/h2-3,5-8,10-11H,1,4,9H2,(H,19,22)/b15-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZPPEYNRNCZQI-RVDMUPIBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-nitrophenyl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

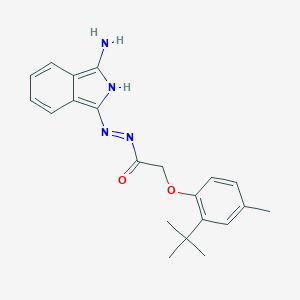
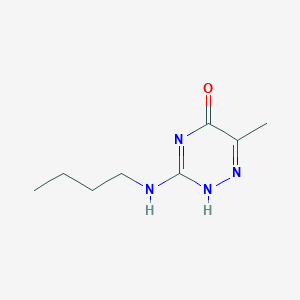
![5-butyl-4-{[4-(diethylamino)benzylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B363386.png)
![N-[(3-amino-2H-isoindol-1-yl)imino]-2-(3-bromophenoxy)acetamide](/img/structure/B363387.png)
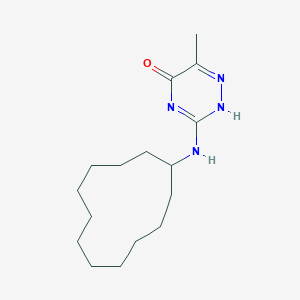
![N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B363404.png)
![N-[4-(acetylamino)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B363407.png)
![2-[(4-Methoxyphenyl)methyl]-7-methyl-1'-propylspiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9-trione](/img/structure/B363408.png)
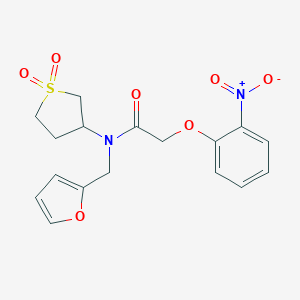
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-4-(pentyloxy)benzamide](/img/structure/B363443.png)
![4-{(5Z)-4-oxo-2-thioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B363445.png)
![Methyl 2-amino-4-[4-[2-(diethylamino)-2-oxoethoxy]phenyl]-5-methylthiophene-3-carboxylate](/img/structure/B363448.png)
![3-(5-Chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-5-(3-methoxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B363449.png)
![(2E)-3-[4-(difluoromethoxy)-3-ethoxyphenyl]acrylic acid](/img/structure/B363453.png)